molecular formula C8H13NO4 B13038440 (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Cat. No.: B13038440
M. Wt: 187.19 g/mol
InChI Key: QWVQNVGWAHLTMO-NTSWFWBYSA-N
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Description

(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the necessary substituents.

    Functional Group Introduction: The methoxycarbonyl group is introduced through esterification reactions, while the amino group is added via amination reactions.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination reactions, followed by chiral resolution using advanced techniques such as chromatography or crystallization. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to a hydroxyl group or other derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, which can have different chemical and physical properties.

Scientific Research Applications

(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carboxylic acid: A simpler analog without the methoxycarbonyl and amino groups.

    (1S,3R)-3-Aminocyclopentane-1-carboxylic acid: Lacks the methoxycarbonyl group.

    (1S,3R)-3-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,3R)-3-(methoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m0/s1

InChI Key

QWVQNVGWAHLTMO-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O

Canonical SMILES

COC(=O)NC1CCC(C1)C(=O)O

Origin of Product

United States

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